Cas no 1803612-09-0 (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide)

4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide Chemical and Physical Properties
Names and Identifiers
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- 4-Cyclopropyl-5-Methyl-4h-1,2,4-Triazol-3-Amine Hydroiodide
- 4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide
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- MDL: MFCD28383987
4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-206612-0.25g |
4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide |
1803612-09-0 | 95% | 0.25g |
$367.0 | 2023-09-16 | |
TRC | C999528-50mg |
4-Cyclopropyl-5-Methyl-4h-1,2,4-Triazol-3-Amine Hydroiodide |
1803612-09-0 | 50mg |
$ 160.00 | 2022-06-06 | ||
Enamine | EN300-206612-1.0g |
4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide |
1803612-09-0 | 95% | 1g |
$743.0 | 2023-06-08 | |
Enamine | EN300-206612-0.05g |
4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide |
1803612-09-0 | 95% | 0.05g |
$174.0 | 2023-09-16 | |
Enamine | EN300-206612-2.5g |
4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide |
1803612-09-0 | 95% | 2.5g |
$1454.0 | 2023-09-16 | |
A2B Chem LLC | AW05346-50mg |
4-Cyclopropyl-5-methyl-4h-1,2,4-triazol-3-amine hydroiodide |
1803612-09-0 | 95% | 50mg |
$219.00 | 2024-04-20 | |
Aaron | AR01BAI6-500mg |
4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide |
1803612-09-0 | 95% | 500mg |
$822.00 | 2025-02-09 | |
1PlusChem | 1P01BA9U-50mg |
4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide |
1803612-09-0 | 95% | 50mg |
$229.00 | 2025-03-19 | |
Aaron | AR01BAI6-5g |
4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide |
1803612-09-0 | 95% | 5g |
$2984.00 | 2023-12-14 | |
1PlusChem | 1P01BA9U-250mg |
4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide |
1803612-09-0 | 95% | 250mg |
$443.00 | 2025-03-19 |
4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide Related Literature
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
Additional information on 4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide
Introduction to 4-Cyclopropyl-5-Methyl-4H-1,2,4-Triazol-3-Amine Hydroiodide (CAS No. 1803612-09-0)
The compound 4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide (CAS No. 1803612-09-0) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of triazoles, which are widely studied due to their diverse applications in drug design and materials science. The hydroiodide salt form of this compound adds unique properties that make it particularly interesting for researchers exploring its synthetic and biological applications.
Recent studies have highlighted the importance of triazole derivatives in medicinal chemistry, particularly as scaffolds for developing bioactive molecules. The cyclopropyl and methyl substituents in this compound contribute to its structural complexity and potential for binding to biological targets. The hydroiodide salt form is also significant because it can influence the compound's solubility and stability, which are critical factors in drug delivery systems.
One of the most notable aspects of 4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide is its synthetic versatility. Researchers have developed several methods to synthesize this compound efficiently. For instance, recent advancements in click chemistry have enabled the construction of triazole rings with high precision. These methods not only enhance the yield but also reduce the environmental impact of synthesis processes.
In terms of biological activity, this compound has shown promising results in preliminary assays. Its ability to interact with various enzymes and receptors makes it a potential candidate for drug development programs targeting diseases such as cancer and neurodegenerative disorders. The cyclopropyl group, in particular, has been linked to enhanced pharmacokinetic properties, including improved bioavailability and reduced toxicity.
The application of hydroiodide salts in medicinal chemistry is another area that has gained traction recently. Unlike other counterions, iodide can stabilize certain conformations of molecules that are crucial for their biological activity. This property has led to increased interest in using hydroiodides as intermediates or final products in drug synthesis.
Moreover, the study of triazole derivatives has expanded into materials science, where they are being explored for their potential use in organic electronics and sensors. The unique electronic properties of triazoles make them suitable candidates for these applications. The presence of a cyclopropyl group further enhances these properties by introducing strain and reactivity into the molecule.
Looking ahead, the continued exploration of 4-cyclopropyl
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